molecular formula C8H8BrFOZn B14894463 (3-Ethoxy-4-fluorophenyl)Zinc bromide

(3-Ethoxy-4-fluorophenyl)Zinc bromide

Cat. No.: B14894463
M. Wt: 284.4 g/mol
InChI Key: RNECAPDFQGLFBK-UHFFFAOYSA-M
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Description

It belongs to the aryl zinc bromide family, characterized by a zinc atom bonded to a bromine and an aromatic ring substituted with ethoxy (-OCH₂CH₃) and fluorine groups. Such compounds are pivotal in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds in organic synthesis. While direct data on this compound is absent in the provided evidence, inferences can be drawn from structurally related zinc bromides and aryl halides.

Properties

Molecular Formula

C8H8BrFOZn

Molecular Weight

284.4 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-2-fluorobenzene-5-ide

InChI

InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RNECAPDFQGLFBK-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-4-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.

Industrial Production Methods

On an industrial scale, the preparation of (3-ethoxy-4-fluorophenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxy-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving (3-ethoxy-4-fluorophenyl)zinc bromide.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from reactions involving (3-ethoxy-4-fluorophenyl)zinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(3-ethoxy-4-fluorophenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be used to modify biologically active molecules, potentially leading to the development of new drugs.

    Medicine: The compound’s ability to form carbon-carbon bonds makes it useful in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-ethoxy-4-fluorophenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc compound transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the ethoxy and fluorine substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Relevance : While Sepantronium Bromide shows tumor-specific uptake and radiation-sensitizing effects , fluorinated aryl zinc bromides are seldom bioactive.

Q & A

Q. What are the standard synthetic protocols for preparing (3-Ethoxy-4-fluorophenyl)Zinc bromide?

(3-Ethoxy-4-fluorophenyl)Zinc bromide is typically synthesized via transmetallation or Grignard reactions. A common approach involves reacting 3-Ethoxy-4-fluorophenylmagnesium bromide with anhydrous zinc bromide (ZnBr₂) under inert conditions. The reaction requires strict moisture exclusion, as organozinc reagents are highly sensitive to hydrolysis. Zinc bromide can be prepared by reacting zinc oxide with hydrobromic acid, as described in industrial protocols . For aryl zinc bromide formation, analogous methods to phenyl zinc bromide synthesis (e.g., using aryl halides and activated zinc) are applicable .

Q. How should (3-Ethoxy-4-fluorophenyl)Zinc bromide be handled and stored to ensure stability?

Due to its moisture sensitivity, the compound must be stored under inert gas (argon or nitrogen) in airtight containers at temperatures below -20°C. Handling should occur in a glovebox or using Schlenk techniques. Fluorinated aryl bromides, such as 4-fluorobenzyl bromide, are classified as hazardous (Category 4-3-III per Japanese safety standards), requiring secondary containment and personal protective equipment (PPE) .

Q. What analytical techniques are recommended for characterizing (3-Ethoxy-4-fluorophenyl)Zinc bromide?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm the aromatic substituents and ethoxy group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • X-ray Diffraction (XRD) : For crystal structure determination, if single crystals are obtainable .
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What are the primary applications of (3-Ethoxy-4-fluorophenyl)Zinc bromide in organic synthesis?

The compound is used in cross-coupling reactions (e.g., Negishi coupling) to introduce the 3-ethoxy-4-fluorophenyl group into target molecules. It is particularly valuable in synthesizing fluorinated aromatic intermediates for pharmaceuticals and agrochemicals .

Q. How can researchers mitigate hazards associated with zinc bromide in this compound?

Zinc bromide is toxic and corrosive. Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Waste should be neutralized with sodium carbonate and disposed via certified hazardous waste channels. Environmental release must be prevented due to its aquatic toxicity .

Advanced Research Questions

Q. What strategies optimize the yield of (3-Ethoxy-4-fluorophenyl)Zinc bromide in large-scale syntheses?

Key factors include:

  • Reagent Purity : Use ultra-dry solvents (e.g., THF distilled over sodium/benzophenone) and freshly activated zinc.
  • Temperature Control : Maintain reaction temperatures between 0–25°C to prevent side reactions.
  • Catalyst Screening : Test palladium or nickel catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Inert Atmosphere : Ensure oxygen-free conditions to avoid oxidation of the organozinc species .

Q. How do solvent polarity and additives influence the reactivity of (3-Ethoxy-4-fluorophenyl)Zinc bromide in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may destabilize the organozinc reagent. Non-polar solvents (e.g., toluene) improve stability but reduce reaction rates. Additives like LiCl or ZnCl₂ can stabilize the intermediate and accelerate transmetallation in Pd-catalyzed couplings .

Q. What are the challenges in analyzing contradictory spectral data for this compound?

Impurities (e.g., residual halides or solvents) can distort NMR and MS results. For example, residual THF may appear as a singlet at δ 1.7–1.8 ppm in ¹H NMR. Use deuterated solvents and rigorous drying. Conflicting XRD data may arise from polymorphism; recrystallization in multiple solvents (hexane/EtOAc) can resolve this .

Q. How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in electrophilic substitutions?

The 4-fluoro group deactivates the aromatic ring, directing electrophiles to the meta position relative to the ethoxy group. This electronic effect is critical in designing regioselective reactions, such as Friedel-Crafts alkylation or halogenation .

Q. What experimental designs assess the compound’s stability under varying humidity and temperature conditions?

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–4 weeks, monitoring decomposition via TLC or NMR.
  • Karl Fischer Titration : Quantify moisture uptake in hygroscopic samples.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

Methodological Notes

  • Synthesis : Prioritize small-scale trials to optimize conditions before scaling up.
  • Safety : Conduct hazard assessments using MSDS data for analogous fluorinated organozinc compounds .
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) .

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